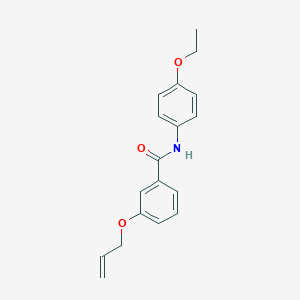
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that is widely used in scientific research. It is a benzamide derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of specific proteins involved in cancer cell growth. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of specific proteins involved in cancer cell growth. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is that it has been shown to have antitumor activity in vitro and in vivo. Additionally, it has been used as a tool compound to study the role of specific proteins in cancer cell growth. However, one limitation is that the mechanism of action is not fully understood.
Orientations Futures
There are many future directions for the use of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide in scientific research. One direction is to further investigate the mechanism of action and identify the specific proteins that are targeted by this compound. Another direction is to explore the potential use of this compound in combination with other anticancer agents. Additionally, it may be useful to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and pain.
Méthodes De Synthèse
The synthesis of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-acetyl-4-ethoxyaniline. The second step involves the reaction of N-acetyl-4-ethoxyaniline with allyl bromide to form 4-ethoxy-N-(prop-2-en-1-yl)aniline. The final step involves the reaction of 4-ethoxy-N-(prop-2-en-1-yl)aniline with benzoyl chloride to form 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide.
Applications De Recherche Scientifique
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been used as a tool compound to study the role of specific proteins in cancer cell growth.
Propriétés
Nom du produit |
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-6-14(13-17)18(20)19-15-8-10-16(11-9-15)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20) |
Clé InChI |
AQLXCIORUYFNNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)



![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)

![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)